1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Description
1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further linked to an imidazolidine-2,4-dione structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Properties
IUPAC Name |
1-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-2-25-14-6-4-3-5-13(14)19-7-9-20(10-8-19)16(23)12-21-11-15(22)18-17(21)24/h3-6H,2,7-12H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDDRIDJLAGERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN3CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The ethoxyphenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.
Attachment of the imidazolidine-2,4-dione moiety: The piperazine derivative is then reacted with an appropriate imidazolidine-2,4-dione precursor under specific conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The exact conditions can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxyphenyl group or the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and reaction times tailored to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes, which can lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an alpha1-adrenergic receptor antagonist, which may have implications in treating conditions like hypertension and benign prostate hyperplasia.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to physiological effects such as vasodilation and reduced blood pressure. The exact pathways involved may include inhibition of receptor signaling and downstream effects on cellular processes.
Comparison with Similar Compounds
1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
The uniqueness of 1-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione lies in its specific structural features and the combination of functional groups, which may impart distinct pharmacological properties compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
